molecular formula C12H16BrFOZn B14881939 5-Fluoro-2-n-hexyloxyphenylZinc bromide

5-Fluoro-2-n-hexyloxyphenylZinc bromide

Cat. No.: B14881939
M. Wt: 340.5 g/mol
InChI Key: FKZFHUWGZFALEM-UHFFFAOYSA-M
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Description

5-Fluoro-2-N-hexyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the fluoro and hexyloxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-N-hexyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-2-N-hexyloxybromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in anhydrous THF to ensure the stability of the organozinc compound. The general reaction scheme is as follows:

    Starting Material Preparation: 5-Fluoro-2-N-hexyloxybromobenzene is synthesized by reacting 5-fluoro-2-bromophenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Formation of Organometallic Reagent: The prepared 5-fluoro-2-N-hexyloxybromobenzene is then treated with zinc powder in anhydrous THF, often in the presence of a catalyst like palladium or nickel, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Continuous flow reactors are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-N-hexyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, an organic halide (e.g., aryl or vinyl halides), and anhydrous THF as the solvent.

    Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base.

    Addition Reactions: Carbonyl compounds such as aldehydes and ketones are used, with the reaction often conducted at low temperatures to control the reactivity.

Major Products

    Negishi Coupling: Produces biaryl or alkyl-aryl compounds.

    Substitution Reactions: Yields substituted phenyl derivatives.

    Addition Reactions: Forms secondary or tertiary alcohols.

Scientific Research Applications

5-Fluoro-2-N-hexyloxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of bioactive compounds.

    Industry: Applied in the production of fine chemicals, polymers, and materials science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-Fluoro-2-N-hexyloxyphenylzinc bromide exerts its effects primarily involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in organic halides or pseudohalides. The presence of the fluoro and hexyloxy groups on the phenyl ring enhances the reactivity and selectivity of the compound, facilitating efficient bond formation. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which mediate the transfer of the organic group from the zinc reagent to the electrophile.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-pyridylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.

    4-Fluorophenylzinc bromide: Used for forming carbon-carbon bonds in organic synthesis.

    5-Fluoro-2-methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity but different selectivity.

Uniqueness

5-Fluoro-2-N-hexyloxyphenylzinc bromide is unique due to the presence of both fluoro and hexyloxy groups on the phenyl ring, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.

Properties

Molecular Formula

C12H16BrFOZn

Molecular Weight

340.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-hexoxybenzene-5-ide

InChI

InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;;/h6-8H,2-5,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FKZFHUWGZFALEM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=[C-]C=C(C=C1)F.[Zn+]Br

Origin of Product

United States

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